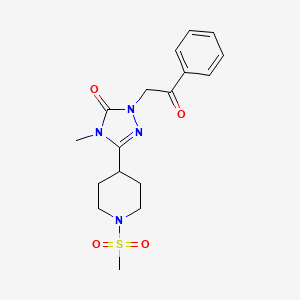

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Significance of 1,2,4-Triazole Derivatives in Drug Discovery

The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its dual hydrogen bond donor-acceptor capacity and metabolic stability. Clinical validation comes from over 15 FDA-approved drugs containing this motif, including fluconazole (antifungal), ribavirin (antiviral), and doravirine (anti-HIV). Structure-activity relationship (SAR) studies demonstrate that substitution patterns on the triazole ring directly influence target selectivity:

Table 1: Bioactive 1,2,4-Triazole Derivatives and Their Applications

| Compound | Substituents | Therapeutic Use |

|---|---|---|

| Fluconazole | 2,4-Difluorophenyl, 1H-1,2,4-triazole | Antifungal |

| Letrozole | Cyano, 4-(1H-1,2,4-triazol-1-yl) | Breast cancer |

| Doravirine | Pyridine-fused 1,2,4-triazole | HIV-1 non-nucleoside reverse transcriptase inhibitor |

Recent advances highlight the triazole's role in multitarget therapies, particularly through hybrid molecules combining antimicrobial and anticancer activities. The presence of a 4,5-dihydrotriazol-5-one moiety in the subject compound suggests enhanced ring strain and potential for irreversible target binding, a strategy employed in covalent kinase inhibitors.

Piperidine Scaffolds as Privileged Structural Motifs

Piperidine's six-membered saturated ring provides an optimal balance of conformational flexibility and structural rigidity for drug-receptor interactions. Analysis of chiral piperidine-containing drugs reveals three primary applications:

- Neurological Agents : Donepezil (acetylcholinesterase inhibitor) uses N-benzylpiperidine for cation-π interactions with aromatic residues in the catalytic site.

- Anticancer Therapeutics : Venetoclax (BCL-2 inhibitor) employs a piperidine carboxamide group to enhance water solubility while maintaining hydrophobic contacts.

- Antiviral Compounds : Paritaprevir (HCV NS3/4A protease inhibitor) utilizes a piperidine sulfonamide group for optimal binding pocket occupancy.

The methanesulfonyl-piperidine subunit in the target compound likely serves dual purposes: the sulfonyl group increases metabolic stability through electron withdrawal, while the piperidine's chair conformation enables precise positioning of the methyl group for hydrophobic interactions.

Rationale for Studying Sulfonyl-Containing Heterocycles

Sulfonyl groups (-SO2-) impart unique electronic and steric properties to drug molecules:

- Electron-Withdrawing Effects : Polarize adjacent functional groups, enhancing hydrogen bonding capacity and acidity of nearby protons (e.g., NH in sulfonamides).

- Conformational Restriction : The tetrahedral geometry of sulfur imposes specific dihedral angles on attached substituents.

- Enzyme Inhibition : Sulfonyl groups frequently interact with catalytic serine residues in proteases or ATP-binding pockets in kinases.

In the context of the target compound, the methanesulfonyl group attached to the piperidine nitrogen may:

- Improve water solubility through dipole-dipole interactions

- Act as a hydrogen bond acceptor with backbone amides in target proteins

- Shield the piperidine nitrogen from oxidative metabolism

Table 2: Comparative Analysis of Sulfonyl-Containing Drugs

| Drug | Sulfonyl Position | Target | IC50 Improvement vs Non-Sulfonyl Analog |

|---|---|---|---|

| Celecoxib | Para to aryl ring | COX-2 | 40-fold increase in selectivity |

| Dorzolamide | Directly on thiophene | Carbonic anhydrase II | 150 nM vs 1.2 µM (acetazolamide) |

| Elsulfavirine | N-Acylsulfonamide | HIV reverse transcriptase | 5-fold longer half-life |

Properties

IUPAC Name |

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-19-16(14-8-10-20(11-9-14)26(2,24)25)18-21(17(19)23)12-15(22)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYPATAOMZCVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H21N3O3S

- Molecular Weight : 311.4 g/mol

- IUPAC Name : 6-cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

The primary target of this compound is the Serine/threonine-protein kinase ATR , which plays a crucial role in DNA damage response and cell cycle regulation. The mechanism of action involves the inhibition of ATR, leading to increased DNA damage and subsequent cell death in cancer cells. This property suggests its potential use in cancer therapy, particularly in tumors with defective DNA repair mechanisms.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity due to its ability to induce apoptosis in various cancer cell lines. The inhibition of ATR leads to:

- Increased sensitivity to DNA-damaging agents.

- Disruption of the cell cycle, particularly at the G2/M checkpoint.

In vitro studies have demonstrated that treatment with this compound results in reduced cell viability and increased apoptosis in cancer cells compared to control groups.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the effectiveness of the compound against breast cancer cell lines (MCF7 and MDA-MB-231). The results showed a dose-dependent reduction in cell proliferation and an increase in apoptotic markers after 24 hours of treatment.

- Mechanistic Insights : Another study provided insights into the biochemical pathways affected by this compound. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis in treated cells .

- Synergistic Effects : Research also explored the synergistic effects when combined with other chemotherapeutic agents. The combination treatment enhanced efficacy and reduced effective doses needed for therapeutic outcomes .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The presence of halogenated aryl groups (e.g., 4-chloro-2-fluorophenyl in ) correlates with herbicidal efficacy, likely due to increased lipophilicity and target binding. The target compound’s 2-oxo-2-phenylethyl group may offer similar advantages but with distinct electronic properties. Difluoromethyl substitution (as in ) improves herbicidal potency compared to non-fluorinated analogs, suggesting that electron-withdrawing groups enhance reactivity.

Synthetic Methodologies :

- High-yield syntheses (>75%) for triazolones often employ one-pot methods or elevated-temperature fluorination . The target compound’s synthesis may benefit from analogous strategies, though its methanesulfonylpiperidine moiety could require specialized sulfonation steps.

Structural Insights :

- Crystal structures of related triazolones (e.g., ) reveal planar triazolone cores with substituents influencing packing via hydrogen bonds or π-π interactions. The methanesulfonyl group in the target compound may enhance crystallinity, as sulfonyl groups often participate in intermolecular interactions.

Pharmacological Potential: Piperidine-substituted triazolones (e.g., ) are explored for diverse applications, including kinase inhibition or antimicrobial activity. The target compound’s piperidinyl sulfonyl group could modulate solubility and bioavailability, critical for drug development.

Table 2: Crystallographic and Analytical Tools for Triazolone Characterization

Q & A

Q. What are the key synthetic strategies for preparing 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

The synthesis typically involves sequential functionalization of the piperidine and triazolone cores. Critical steps include:

- N-Alkylation : Introducing the 2-oxo-2-phenylethyl group via alkylation of the triazolone nitrogen under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Methanesulfonylation : Reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

- Cyclization : Acid- or base-catalyzed ring closure to form the 4,5-dihydrotriazol-5-one scaffold . Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How are critical functional groups in this compound characterized spectroscopically?

- NMR : The methanesulfonyl group (δ 3.0–3.2 ppm for CH₃SO₂) and the 2-oxoethyl moiety (δ 4.5–5.0 ppm for CH₂CO) are identified via ¹H/¹³C NMR. Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 419.18) .

- X-ray Crystallography : SHELXL or similar programs resolve the triazolone-piperidine conformation, with bond angles and torsional parameters reported to ±0.01 Å precision .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

Contradictions often arise from dynamic conformational changes or crystallographic disorder. Solutions include:

- Variable-Temperature NMR : To detect restricted rotation in the piperidine or sulfonyl groups (e.g., coalescence temperatures >100°C) .

- DFT Calculations : Compare experimental ¹³C chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .

- Multi-Technique Validation : Cross-check X-ray-derived bond lengths with IR carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for the triazolone C=O) .

Q. What experimental design considerations are critical for optimizing the yield of the methanesulfonylation step?

- Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonyl chloride reactivity while minimizing hydrolysis .

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to piperidine prevents over-sulfonylation.

- Temperature Control : Reactions at 0–5°C reduce side-product formation (e.g., sulfonate esters) .

- Workup Strategy : Sequential washes with dilute HCl (to remove excess sulfonyl chloride) and NaHCO₃ (to neutralize acid byproducts) improve purity .

Q. How do computational methods (e.g., molecular docking) predict the biological interactions of this compound?

- Target Identification : Use homology modeling against kinases or GPCRs, leveraging the triazolone core’s resemblance to ATP-binding motifs .

- Docking Protocols : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG) for the methanesulfonyl-piperidine moiety, with grid boxes centered on catalytic sites (e.g., 20 ų) .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the sulfonyl group and Arg/Lys residues .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazolone ring?

Discrepancies >0.05 Å may arise from crystal packing forces or solvent effects. Mitigation strategies:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer to identify packing-induced distortions .

- Solvent-Free Crystallization : Use melt crystallization or sublimation to minimize solvent inclusion artifacts .

- Benchmarking : Compare DFT results with gas-phase electron diffraction data, if available .

Methodological Guidance

Q. What strategies improve enantiomeric purity during piperidine functionalization?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation (e.g., ee >90%) .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in TBME) .

- Chiral HPLC : Employ a Chiralpak IA column (hexane:IPA 85:15) to separate enantiomers post-synthesis .

Tools & Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.